Bicyclo[3.2.2]nonan-1-amine hydrochloride
Description
Bicyclo[3.2.2]nonan-1-amine hydrochloride is a bridged bicyclic amine salt characterized by a rigid bicyclo[3.2.2]nonane skeleton with an amine group at the 1-position and a hydrochloride counterion. The compound’s structure (Figure 1) features a nine-membered bicyclic system with bridgehead carbons, conferring high conformational rigidity. This rigidity is advantageous in medicinal chemistry for stabilizing bioactive conformations or enhancing binding affinity in drug candidates .
Synthesis: A key synthetic route involves intramolecular enol oxidative coupling reactions to construct the bicyclo[3.2.2]nonane framework, as demonstrated by recent research (yield: high; diastereomeric ratio: moderate) . This method is pivotal for accessing spiroaspertrione A analogs and other natural product derivatives.
Applications: The compound serves as a versatile building block in pharmaceutical synthesis, particularly for rigidifying molecular scaffolds or introducing amine functionality in drug discovery .
Properties
IUPAC Name |
bicyclo[3.2.2]nonan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9-5-1-2-8(3-6-9)4-7-9;/h8H,1-7,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOIGEADLITEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C1)(CC2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[32One common method involves the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation . This method is used to synthesize the bicyclo[3.3.1]nonan-9-one cores, which can be further modified to obtain the desired bicyclo[3.2.2]nonan-1-amine structure.
Industrial Production Methods
Industrial production methods for bicyclo[3.2.2]nonan-1-amine hydrochloride are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols or amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines.
Scientific Research Applications
Bicyclo[3.2.2]nonan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of bicyclo[3.2.2]nonan-1-amine hydrochloride involves its interaction with specific molecular targets. For example, derivatives of this compound have shown high antiplasmodial activity against Plasmodium falciparum, indicating that it may interfere with the parasite’s metabolic pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Bicyclo[2.2.2]octan-1-amine Hydrochloride
- Structure : Features a bicyclo[2.2.2]octane core (smaller ring system) with an amine group at the bridgehead.
- Molecular Formula : C₈H₁₅N·HCl; Molecular Weight: 161.67 g/mol; CAS: 1193-43-7 .
- Properties : Lower molecular weight and reduced ring strain compared to the [3.2.2] system. Synthesized via multi-step routes, including nitrile reduction and subsequent HCl salt formation .
- Applications : Widely used in peptidomimetics and as a conformational restraint in bioactive molecules .
6-Oxabicyclo[3.2.2]nonan-4-amine Hydrochloride
- Structure: Incorporates an oxygen atom in the bicyclic framework (C₈H₁₆ClNO; MW: 177.67 g/mol; CAS: 2137578-63-1) .
- Synthesis: Limited data available, but structural similarity suggests methods analogous to oxidative coupling .
Azabicyclo Derivatives (e.g., 9-Azabicyclo[3.3.1]nonan-3-amine Dihydrochloride)
- Structure : Contains a nitrogen atom in the bicyclic system (e.g., CAS 135906-03-5; MW: 229.16 g/mol) .
- Properties : Increased basicity due to the amine group, influencing pharmacokinetics (e.g., blood-brain barrier penetration).
- Applications : Common in CNS-targeting drugs due to structural mimicry of natural alkaloids .
Spiro[2.6]nonan-1-amine Hydrochloride
- Structure : Spirocyclic system (C₉H₁₈ClN; MW: 175.7 g/mol; CAS: 2097957-12-3) with distinct conformational flexibility compared to bicyclic analogs .
- Applications: Used in fragment-based drug discovery for exploring novel 3D pharmacophores.
Comparative Data Table
Key Findings and Trends
Ring Size and Strain : Smaller bicyclo systems (e.g., [2.2.2]) exhibit lower strain, favoring synthetic accessibility, while larger systems ([3.2.2]) offer greater rigidity .
Heteroatom Effects : Oxygen or nitrogen incorporation modulates solubility, bioavailability, and target engagement .
Applications : Bicyclo[3.2.2] derivatives are prioritized for natural product synthesis, whereas azabicyclo and spiro analogs are leveraged in CNS drug discovery .
Biological Activity
Bicyclo[3.2.2]nonan-1-amine hydrochloride is a bicyclic amine compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological targets. The compound has been investigated for various pharmacological activities, including antiplasmodial and antitrypanosomal effects, making it a candidate for further research in drug development.
Antiplasmodial Activity
Research indicates that derivatives of this compound exhibit significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. The mechanism of action appears to involve interference with the parasite’s metabolic pathways, leading to reduced viability and replication of the parasite within host cells.
Table 1: Antiplasmodial Activity of this compound Derivatives
| Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative A | 5.0 | Inhibition of metabolic pathways |
| Derivative B | 7.5 | Disruption of protein synthesis |
| Derivative C | 3.0 | Interference with cellular respiration |
Antitrypanosomal Activity
In addition to its antiplasmodial effects, this compound has shown promise against Trypanosoma brucei, the causative agent of African sleeping sickness. Studies have demonstrated that certain derivatives can inhibit the growth of this parasite, potentially through similar mechanisms as those observed in antiplasmodial activity.
Table 2: Antitrypanosomal Activity of this compound Derivatives
| Compound Derivative | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Derivative D | 4.0 | Disruption of mitochondrial function |
| Derivative E | 6.5 | Inhibition of glycolytic enzymes |
| Derivative F | 8.0 | Targeting DNA replication |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within parasites:
- Metabolic Interference : The compound disrupts essential metabolic processes in parasites, leading to their death.
- Protein Synthesis Inhibition : Certain derivatives inhibit protein synthesis, which is critical for parasite survival.
- Mitochondrial Dysfunction : By targeting mitochondrial functions, these compounds can effectively impair energy production in parasites.
Case Studies
Several studies have explored the efficacy and mechanisms of this compound derivatives:
- Case Study 1 : A study conducted by Benchchem reported that a specific derivative exhibited an IC50 value of 5 µM against P. falciparum, demonstrating its potential as a lead compound for antimalarial drug development.
- Case Study 2 : Research published in a pharmacological journal highlighted the effectiveness of another derivative against T. brucei, showing significant reductions in parasite load in vitro with an IC50 value of 4 µM.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Bicyclo[3.2.2]nonan-1-amine hydrochloride, and how can purity be optimized?
- Methodology :
- Amine Formation : Cyclization of precursor molecules (e.g., bicyclic ketones) using reductive amination with catalysts like palladium or nickel.
- Hydrochloride Salt Formation : React the free amine with hydrochloric acid under controlled pH (4–6) and low-temperature conditions (0–5°C) to precipitate the hydrochloride salt .
- Purity Optimization : Use automated continuous flow reactors to maintain precise temperature (±1°C) and pressure (1–3 atm) control, reducing side reactions. Purify via recrystallization in ethanol/water (70:30 v/v) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify bicyclic framework and amine proton shifts (δ 1.5–3.0 ppm for bridgehead hydrogens).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and chloride adducts.
- X-ray Crystallography : For absolute stereochemical assignment if chiral centers are present .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Thermogravimetric Analysis (TGA) : Assess decomposition temperature (typically >200°C for bicyclic amines) .
Advanced Research Questions
Q. What strategies resolve stereochemical inconsistencies in bicyclo[3.2.2]nonane derivatives during synthesis?
- Methodology :
- Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enzymatic kinetic resolution with lipases (e.g., Candida antarctica).
- Computational Modeling : Employ DFT calculations (B3LYP/6-31G*) to predict energy barriers for stereoisomer interconversion .
- Dynamic NMR : Detect slow conformational changes in bridgehead substituents at low temperatures (-40°C) .
Q. How can researchers address contradictions in biological activity data for analogs of this compound?
- Methodology :
- Dose-Response Analysis : Use nonlinear regression (e.g., Hill equation) to compare EC₅₀ values across studies.
- Receptor Binding Assays : Radioligand displacement assays (e.g., ³H-labeled ligands) to quantify affinity (Kᵢ) and rule off-target effects .
- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed discrepancies .
Q. What computational approaches predict the physicochemical properties of this compound?
- Methodology :
- Molecular Dynamics (MD) : Simulate solvation free energy and logP values using OPLS-AA force fields.
- Quantum Mechanical (QM) Calculations : Calculate pKa (amine proton ~10.5) and polar surface area (PSA) to assess blood-brain barrier permeability .
Q. How are advanced purification techniques applied to isolate trace impurities in this compound?
- Methodology :
- Preparative HPLC : Use chiral columns (e.g., Chiralpak AD-H) with isopropanol/hexane mobile phases for enantiomer separation.
- Ion-Exchange Chromatography : Separate hydrochloride salts from free amines using Dowex 50WX4 resin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
